molecular formula C19H17BrNO2P B8445989 3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine

3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine

Cat. No. B8445989
M. Wt: 402.2 g/mol
InChI Key: NYNONSMONJOUDM-UHFFFAOYSA-N
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Patent
US05886182

Procedure details

A round bottom flask with a magnetic stirring bar was charged with 2,6-dimethoxy-3-bromo-4-(diphenylphosphino)pyridine (4.96 g) and 50 mL acetone. To this solution was slowly added approximately 35% hydrogen peroxide (33.9 mL). The reaction was monitored by thin-layer chromatography. The product was extracted with 3×20 mL dichloromethane. The combined extract was dried with anhydrous magnesium sulfate and was concentrated in vaccuo to give a crude product which was purified by column chromatography (silica gel, CHCl3 : ethyl acetate=1:1 with 5% NEt3) to give 5.15 g pure product (96% of theoretical yield).
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.9 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([Br:9])=[C:7]([P:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[C:5]([O:23][CH3:24])[N:4]=1.[OH:25]O>CC(C)=O>[CH3:1][O:2][C:3]1[C:8]([Br:9])=[C:7]([P:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:25])[CH:6]=[C:5]([O:23][CH3:24])[N:4]=1

Inputs

Step One
Name
Quantity
4.96 g
Type
reactant
Smiles
COC1=NC(=CC(=C1Br)P(C1=CC=CC=C1)C1=CC=CC=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
33.9 mL
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 3×20 mL dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vaccuo
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, CHCl3 : ethyl acetate=1:1 with 5% NEt3)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC(=C1Br)P(=O)(C1=CC=CC=C1)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.15 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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